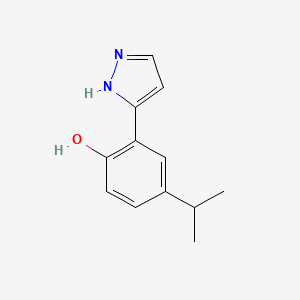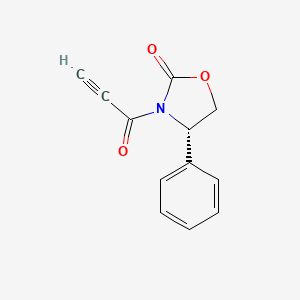
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an oxazolidinone ring. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenylglycinol and propargyl bromide.
Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction, where the (S)-phenylglycinol reacts with a carbonyl compound.
Introduction of Prop-2-ynoyl Group: The prop-2-ynoyl group is introduced through an alkylation reaction using propargyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and prop-2-ynoyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one: Unique due to its specific substituents and chiral nature.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis, and its potential biological activities make it a subject of interest in medicinal chemistry.
Propiedades
Número CAS |
192203-93-3 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-3-prop-2-ynoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H9NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h1,3-7,10H,8H2/t10-/m1/s1 |
Clave InChI |
CFOHJWUQDLXCBF-SNVBAGLBSA-N |
SMILES isomérico |
C#CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
SMILES canónico |
C#CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
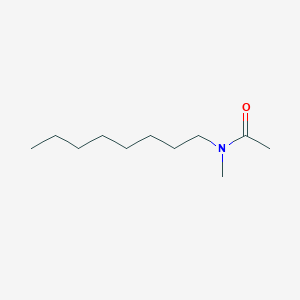
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
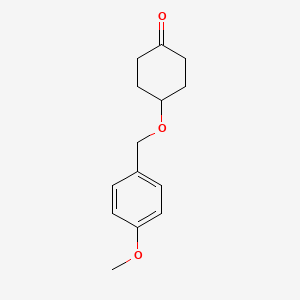

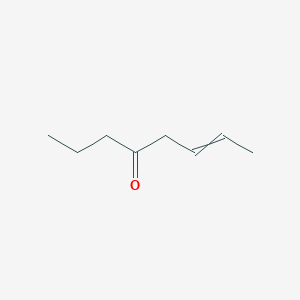
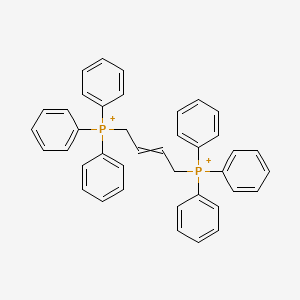

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)
